molecular formula C20H23N3O3S2 B2548890 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923216-98-2

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2548890
CAS No.: 923216-98-2
M. Wt: 417.54
InChI Key: CKLIWOVMOAUZIK-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a benzothiazole-derived benzamide compound characterized by a dimethylsulfamoyl group at position 6 of the benzothiazole ring and a tert-butyl substituent on the benzamide moiety. The dimethylsulfamoyl group contributes to hydrogen-bonding interactions and solubility modulation, critical for pharmacological activity. This compound is synthesized via coupling reactions involving 4-tert-butylbenzoic acid and functionalized benzothiazole amines, often using reagents like HBTU and DIPEA in DMF . Its structural features align with bioactive benzothiazoles, which are explored for antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-20(2,3)14-8-6-13(7-9-14)18(24)22-19-21-16-11-10-15(12-17(16)27-19)28(25,26)23(4)5/h6-12H,1-5H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLIWOVMOAUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 923146-66-1

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial, antifungal, and antiprotozoal effects. For instance, derivatives have shown minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
  • Anticancer Properties : Studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. Compounds tested against human cancer cell lines exhibited varying degrees of cytotoxicity, with some showing IC50_{50} values in the low micromolar range .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzothiazole derivatives:

Activity Type Tested Compound IC50/ MIC Target/Organism
Antibacterial6-thiocyanate-β-bromo-propionyl-UBT50 μg/mLVarious bacteria
AntifungalBenzothiazole derivativesVaries (low µM range)Fungal strains
Anticancer4-tert-butyl-N-[6-(dimethylsulfamoyl)-...Low µM (exact value TBD)MDA-MB-231 (breast cancer)
Inhibition of Aβ-ABADUBT inhibitorsIC50 = 6.46 μMAlzheimer’s disease model

Case Studies

  • Anticancer Activity in Breast Cancer Cells :
    A study evaluated the anticancer effects of various benzothiazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis, suggesting that these derivatives could be developed into potential anticancer agents .
  • Inhibition of Amyloid Beta Interaction :
    Another research focused on the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease. The study found that specific benzothiazole derivatives effectively inhibited this interaction, with notable improvements in potency compared to existing treatments .
  • Antimicrobial Efficacy :
    A comprehensive screening of several benzothiazole derivatives revealed their antimicrobial properties across different strains. The study highlighted that modifications in the chemical structure could enhance their efficacy against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure suggests it may interact with key enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains by inhibiting essential bacterial enzymes. This suggests a potential for this compound to be explored as a novel antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase, which are critical in various metabolic pathways. Inhibition of these enzymes can lead to therapeutic effects against conditions like cancer and bacterial infections.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the benzothiazole moiety followed by the introduction of the tert-butyl and sulfamoyl groups.

Example Synthesis Route:

  • Formation of Benzothiazole : Starting from appropriate thioketones and amines.
  • Sulfonamide Formation : Reaction with dimethylsulfamoyl chloride.
  • Final Coupling Reaction : Condensation with 4-tert-butylaniline to form the final product.

These synthetic strategies are essential for producing the compound in sufficient quantities for biological testing.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of compounds similar to this compound against human breast cancer cell lines (MDA-MB-231). The results indicated that these compounds significantly induced apoptosis compared to controls, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, sulfonamide derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that modifications to the benzothiazole structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight Notable Properties Reference
4-tert-Butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (Target) - 6-(dimethylsulfamoyl) on benzothiazole
- 4-tert-butyl on benzamide
~391.46* High lipophilicity (tert-butyl), sulfamoyl-driven solubility
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide - 4,5-dichloro on benzothiazole
- 3,5-dimethoxy on benzamide
Higher than target** Increased lipophilicity (Cl), potential toxicity, enhanced π-π stacking (methoxy)
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide - 6-(dimethylsulfamoyl) on benzothiazole
- 4-methoxy on benzamide
391.46 Reduced steric bulk (methoxy vs. tert-butyl), improved aqueous solubility
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide - 6-bromo, 3-ethyl on benzothiazole
- 4-(dimethylsulfamoyl) on benzamide
~463.37 Bromo increases molecular weight; ethyl alters ring conformation
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72) - Pyrazole core
- 4-methoxyphenyl and 4-tert-butyl substituents
~365.44 Pyrazole introduces heterocyclic diversity; methoxy modulates electronic properties
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) - Fluorine at position 2 on benzamide ~258.27 Fluorine enhances electronegativity and binding affinity; simpler structure

Notes: Calculated based on similar compounds (e.g., ).

Key Observations:

Substituent Effects on Lipophilicity and Solubility:

  • The tert-butyl group in the target compound enhances lipophilicity compared to methoxy or hydrogen substituents (e.g., ).
  • Dimethylsulfamoyl groups improve solubility via polar interactions, contrasting with dichloro analogs, which prioritize lipophilicity .

Fluorine in 2-BTFBA increases electronegativity, favoring dipole interactions in biological systems .

Synthetic Accessibility: The target compound and its analogs are synthesized via carbodiimide-mediated coupling (HBTU/DIPEA) or direct benzoylation of 2-aminobenzothiazoles .

Structural Diversity in Bioactivity:

  • Pyrazole-containing analogs (e.g., Compound 72) exhibit heterocyclic diversity, which may broaden pharmacological profiles .
  • Sulfamoyl and methoxy groups are critical for hydrogen-bonding networks, as evidenced by crystallographic studies (e.g., SHELX-refined structures ).

Research Findings and Implications

  • Crystallographic Insights: The target compound’s tert-butyl and sulfamoyl groups likely adopt conformations that stabilize crystal packing, as seen in related tert-butylbenzamide derivatives (e.g., monoclinic P21/c symmetry in ).
  • Optimization Strategies: Replacing tert-butyl with smaller groups (e.g., methoxy) could balance lipophilicity and solubility for improved bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of benzothiazole-based benzamides typically involves multi-step protocols. Key steps include:

  • Coupling Reactions : Use acetonitrile as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution at the benzothiazole core. For example, sulfamoyl group installation may require reacting 6-amino-1,3-benzothiazole with dimethylsulfamoyl chloride under anhydrous conditions .
  • Benzamide Formation : Activate the carboxylic acid (e.g., 4-tert-butylbenzoic acid) using pivaloyl chloride or trichloroisocyanuric acid (TCICA) to generate the reactive acylating agent, followed by coupling with the benzothiazole-2-amine intermediate .
  • Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Yields >75% are achievable with stoichiometric control of reagents and temperatures between 60–80°C .

Advanced: How can computational methods like DFT or molecular docking elucidate the binding interactions of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) : Optimize the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. For example, the dimethylsulfamoyl group’s electron-withdrawing nature may enhance binding to positively charged enzyme pockets .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets such as bacterial acps-pptase. Docking scores (e.g., binding energy ≤ −8.0 kcal/mol) can validate hypotheses about the tert-butyl group improving hydrophobic interactions in enzyme active sites .
  • Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to resolve discrepancies in binding predictions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ can confirm substituent placement. For instance, the tert-butyl group’s singlet at δ ~1.3 ppm and benzothiazole protons at δ 7.5–8.5 ppm are diagnostic .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles (e.g., C–S–N ≈ 109.5°) and confirms the planar benzothiazole core. Data-to-parameter ratios >15 ensure structural accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.15) and detects synthetic impurities .

Advanced: How can researchers reconcile conflicting biological activity data across studies for benzothiazole derivatives?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, contradictory IC₅₀ values for antiproliferative activity may arise from differences in MTT assay protocols (24 vs. 48-hour exposure) .
  • Structural Analog Comparison : Evaluate substituent effects. The dimethylsulfamoyl group’s metabolic stability (vs. labile esters in other derivatives) could explain variance in in vivo efficacy .
  • Dose-Response Curves : Use Hill slope analysis to distinguish between partial agonists and competitive inhibitors in enzyme studies .

Basic: What are the established biochemical targets of structurally related benzothiazole derivatives, and how does the dimethylsulfamoyl group modulate selectivity?

Answer:

  • Known Targets :
    • Enzymes : Bacterial type II fatty acid synthesis enzymes (e.g., acps-pptase) .
    • Receptors : ATP-binding sites in kinases (e.g., EGFR) .
  • Role of Dimethylsulfamoyl Group :
    • Enhances hydrogen bonding with catalytic residues (e.g., Lys101 in acps-pptase) via sulfonamide oxygen.
    • Increases lipophilicity (logP ~3.2), improving membrane permeability compared to polar carboxylate analogs .

Advanced: How do substituent variations (e.g., tert-butyl vs. trifluoromethyl) influence pharmacokinetic properties and metabolic stability?

Answer:

  • tert-Butyl Group :
    • Reduces oxidative metabolism (CYP3A4) due to steric hindrance, increasing half-life (t₁/₂ > 6 hours in rodent models) .
    • Enhances plasma protein binding (>90%) via hydrophobic interactions, affecting free drug concentration .
  • Trifluoromethyl vs. Sulfamoyl :
    • Trifluoromethyl improves metabolic stability but may reduce solubility (clogP +0.5).
    • Sulfamoyl balances solubility (via hydrogen bonding) and target affinity, as seen in MIC values ≤1 µg/mL against S. aureus .

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